![molecular formula C12H11N3O2 B3016818 2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 183863-86-7](/img/structure/B3016818.png)

2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

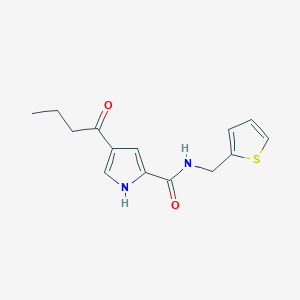

The compound "2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde" is a structurally complex molecule that is part of the pyrido[1,2-a]pyrimidine family. This family of compounds is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of an allylamino group suggests potential reactivity through various organic transformations, which could be exploited for the synthesis of novel compounds .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves regioselective approaches. For instance, trisubstituted 2-arylaminopyrimidine-5-carbaldehydes can be synthesized via an S(N)Ar reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with different nucleophiles, which can then be further derivatized to create unique base precursors for potential applications in nucleic acid chemistry . Additionally, the synthesis of pyrroles from ketones and allyl hydroxylamine through an iridium-catalyzed isomerization and [3,3] sigmatropic rearrangement indicates the versatility of allylamino groups in heterocyclic synthesis .

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidine derivatives is characterized by a fused bicyclic system, which can undergo various cyclization reactions to form more complex heterocycles. For example, intramolecular electrophilic cyclization of 2-allylamino-pyrido[2,3-d]pyrimidin-4(3H)-ones can yield angularly fused imidazo[1,2-a]pyrido[3,2-e]pyrimidin-5-ones, demonstrating the reactivity of the allylamino group in forming new rings .

Chemical Reactions Analysis

The allylamino group in pyrimidine derivatives is reactive and can participate in various chemical reactions. For instance, reactions with iodine can lead to iodination or cyclization products, depending on the nature of the substituents on the pyrimidine ring . Furthermore, the reactivity of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde towards different nucleophiles can result in the formation of a wide array of products, including enaminones, Schiff bases, and chalcone-like derivatives, which underscores the versatility of the pyrido[1,2-a]pyrimidine scaffold in nucleophilic condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidine derivatives are influenced by their molecular structure and the substituents present. For example, the bromination behavior of quinoline-3-carboxylic acids pyrimidin-2-ylamides can vary depending on the substituents, with the allyl derivative undergoing heterocyclization under certain conditions . This suggests that the physical and chemical properties of such compounds can be fine-tuned by modifying the substituents, which is crucial for their application in drug design and other fields.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Pyrido[1,2-a]pyrimidine derivatives, including 2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, have been studied for their diverse biological activities, such as antibacterial, fungicidal, antiviral, and antitumor properties. Research has explored various syntheses of these compounds, particularly focusing on the condensation reactions and the formation of complex polycyclic structures (Harutyunyan, 2016).

Biological Activities and Applications

- The compounds derived from this compound exhibit significant biological activities, including potential antibacterial properties. These activities make them subjects of interest in the development of new therapeutic agents (Govori-Odai, Spahiu, Haziri, 2007).

Drug Development and Enhancement

- This compound has also been explored in the context of drug development, particularly in the synthesis of analogs and derivatives that might have enhanced biological properties. For instance, alterations in the pyridine moiety of similar compounds have been considered to optimize their biological effects (Ukrainets, Gorokhova, Sydorenko, Taran, 2015).

Potential in Antitubercular Therapy

- Notably, certain derivatives of this compound have been investigated as antitubercular drug candidates. This research is significant for the potential development of new treatments for tuberculosis, especially considering the emergence of drug-resistant strains of Mycobacterium tuberculosis (Ábrahám et al., 2016).

Contribution to Heterocyclic Chemistry

- The chemistry of pyrido[1,2-a]pyrimidines, including this compound, has been extensively studied due to their unique properties and potential applications in various fields, such as in the development of photosensitizers, catalysts, and dyes (Hermecz, 1995).

Mecanismo De Acción

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Direcciones Futuras

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions for the development of new pyrimidines as anti-inflammatory agents .

Propiedades

IUPAC Name |

4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-2-6-13-11-9(8-16)12(17)15-7-4-3-5-10(15)14-11/h2-5,7-8,13H,1,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFSOMVZWYPUFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C(=O)N2C=CC=CC2=N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016735.png)

![5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole](/img/structure/B3016737.png)

![N-(5-methylisoxazol-3-yl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B3016739.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B3016743.png)

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B3016747.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B3016748.png)

![4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016750.png)

![(1R,2S,3S,4R,4aS,8aS)-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,4a,8,8-tetramethyl-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol](/img/structure/B3016751.png)

![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016755.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline](/img/structure/B3016757.png)